

# A Comparative Crystallographic Analysis of Fluorinated Benzoic Acid Derivatives

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## Compound of Interest

Compound Name: **4,5-Difluoro-2-methoxybenzoic acid**

Cat. No.: **B1314865**

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This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several fluorinated benzoic acid derivatives, offering insights into the structural effects of fluorine and methoxy group substitution. The data presented serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of how substituent positioning influences molecular conformation and crystal packing.

## Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for **4,5-Difluoro-2-methoxybenzoic acid** and related fluorinated benzoic acid derivatives. These parameters are crucial for understanding the solid-state conformation and packing of these molecules.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
4,5-Difluoro-2-methoxybenzoic acid	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>	Orthorhombic	Pca2 <sub>1</sub>	15.0 12(3)	3.84 30(1) 0)	13.5 62(3)	90	90	90	781.7(3)	4
2,3-Difluoro-2-enzoic acid	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /n	14.0 73(3)	3.84 40(8)	12.0 16(2)	90	102. 72(3)	90	634.2(2)	4
2,4-Difluoro-2-enzoic acid	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	12.0 83(2)	6.91 4(1)	7.74 1(2)	90	96.1 2(3)	90	642.1(2)	4
2,5-Difluoro-2-enzoic acid	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	11.5 30(2)	6.07 9(1)	8.87 9(2)	90	96.5 8(3)	90	618.5(2)	4

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2,6-													
Difluoro	C <sub>7</sub> H <sub>4</sub>	Monoclinic	C2/c	17.5	3.82	20.4	90	109.	90	1295	.4(5)	8	
enzo	F <sub>2</sub> O <sub>2</sub>			75(4)	90(8)	86(4)		89(3)					
ic		c											
acid													
3,4-													
Difluoro	C <sub>7</sub> H <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /c	13.0	3.85	12.9	90	107.	90	625.	3(2)	4	
enzo	F <sub>2</sub> O <sub>2</sub>			67(3)	60(8)	86(3)		03(3)					
ic		c											
acid													
3,5-													
Difluoro	C <sub>7</sub> H <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /c	11.2	7.42	7.39	90	93.3	90	614.	9(3)	4	
enzo	F <sub>2</sub> O <sub>2</sub>			03(2)	9(2)	9(2)		6(3)					
ic		c											
acid													

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## Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like **4,5-Difluoro-2-methoxybenzoic acid**.

### 1. Crystal Selection and Mounting:

- A suitable single crystal of the compound is selected under a polarizing microscope.
- The crystal is mounted on a cryoloop using paratone-N oil.
- The mounted crystal is placed on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

### 2. Data Collection:

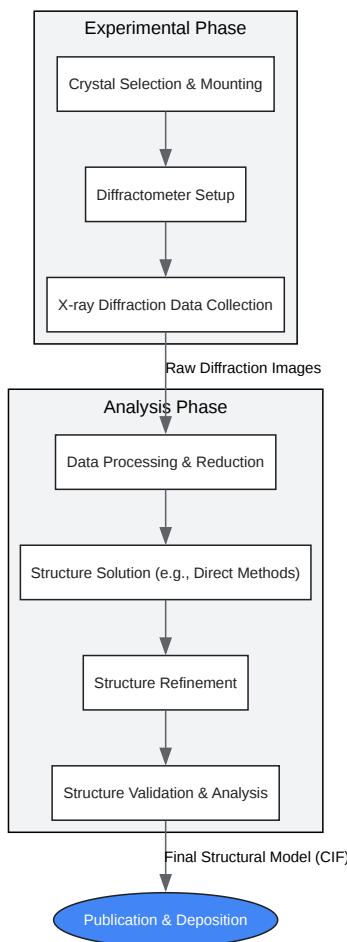
- X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ).
- A series of diffraction images are collected by rotating the crystal through a range of angles.
- The collected frames are integrated and scaled using appropriate software to obtain a set of unique reflections with their intensities and standard uncertainties.

### 3. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or dual-space algorithms.
- The initial structural model is refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using tools like CHECKCIF.

## Workflow for X-ray Crystallography

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to the final structural analysis.



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Caption: General workflow of a single-crystal X-ray crystallography experiment.

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